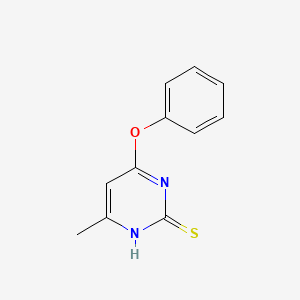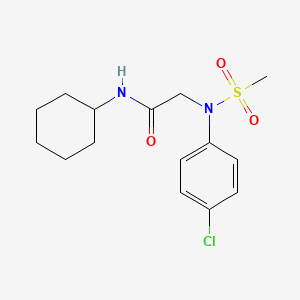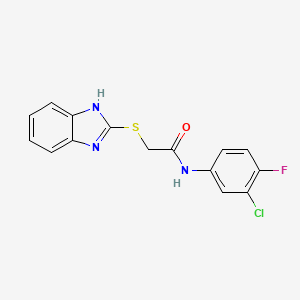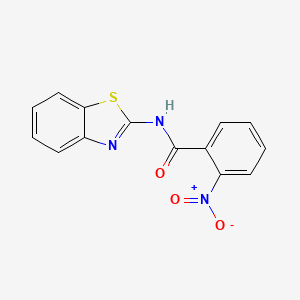
N-(2-fluorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as FMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the urea family and is known for its unique chemical properties, which make it an attractive candidate for use in various fields of study.
Mécanisme D'action
The mechanism of action of N-(2-fluorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea is not fully understood, but it is believed to involve the formation of hydrogen bonds between the compound and the target protein. This binding results in a conformational change in the protein, which can be detected using various techniques such as X-ray crystallography and NMR spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, which can have implications for the treatment of various diseases. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-fluorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea is its selectivity for a specific protein, which allows researchers to study the interactions between this protein and other molecules in the cell. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective tool for use in scientific research. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for the study of N-(2-fluorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea. One area of interest is the development of new analogs of this compound that may have improved selectivity or potency. Additionally, researchers are interested in studying the effects of this compound on a wider range of proteins, which could have implications for the treatment of various diseases. Finally, there is interest in the development of new techniques for studying protein-protein interactions, which could further enhance the utility of this compound as a tool for scientific research.
Méthodes De Synthèse
N-(2-fluorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea can be synthesized using a variety of methods, including the reaction between 2-fluorobenzylamine and 2-methoxy-5-methylphenylisocyanate. This reaction results in the formation of this compound as a white crystalline solid, which can be purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(2-fluorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a tool for studying protein-protein interactions. This compound is known to selectively bind to a specific protein, which allows researchers to study the interactions between this protein and other molecules in the cell.
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-11-7-8-15(21-2)14(9-11)19-16(20)18-10-12-5-3-4-6-13(12)17/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEJTVNCHZLDHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793575 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(acetyloxy)methyl]-4-hydroxyphenyl benzoate](/img/structure/B5797933.png)
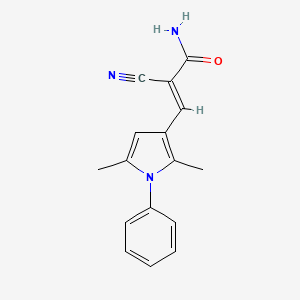
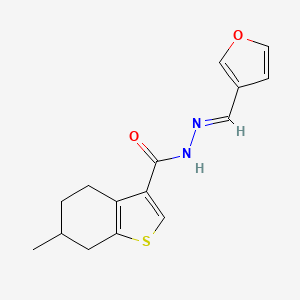


![2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B5797977.png)
![[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate](/img/structure/B5797989.png)
![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5797995.png)
![2-naphtho[2,1-b]furan-1-yl-N-3-pyridinylacetamide](/img/structure/B5797999.png)
